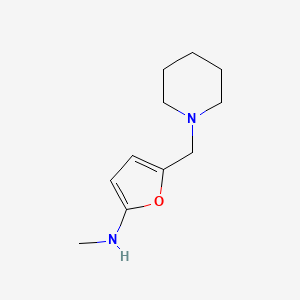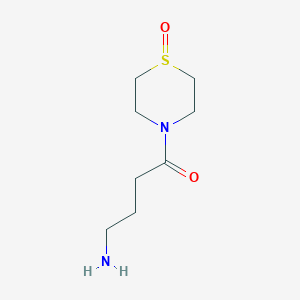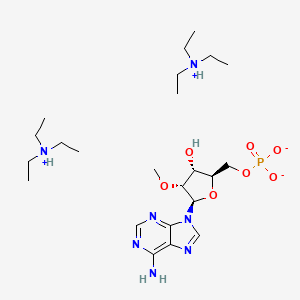
2'-O-Methyladenosine 5'-monophosphate triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Methyladenosine 5’-monophosphate triethylammonium salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and a phosphate group at the 5’ position, forming a monophosphate ester. The triethylammonium salt form enhances its solubility and stability, making it suitable for various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyladenosine 5’-monophosphate triethylammonium salt typically involves the methylation of adenosine at the 2’ position followed by phosphorylation at the 5’ position. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphoryl chloride or a similar reagent under controlled conditions to ensure selective phosphorylation at the 5’ position .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and phosphorylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product. The triethylammonium salt form is then prepared by neutralizing the phosphate ester with triethylamine .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Methyladenosine 5’-monophosphate triethylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl group or other substituents with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted adenosine derivatives .
Applications De Recherche Scientifique
2’-O-Methyladenosine 5’-monophosphate triethylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is utilized in studies involving RNA modification and function, as it mimics naturally occurring methylated nucleotides.
Industry: The compound is used in the production of RNA-based vaccines and other biotechnological products .
Mécanisme D'action
The mechanism of action of 2’-O-Methyladenosine 5’-monophosphate triethylammonium salt involves its incorporation into RNA molecules, where it can affect RNA stability, translation, and splicing. The methyl group at the 2’ position can enhance the stability of RNA by protecting it from enzymatic degradation. Additionally, the compound can interact with specific proteins and enzymes involved in RNA processing, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyladenosine 5’-phosphate: Similar in structure but lacks the triethylammonium salt form, which affects its solubility and stability.
2’-O-Methyl-N6-methyladenosine 5’-monophosphate: Contains an additional methyl group at the N6 position, which can alter its biological activity.
2’-O-Monosuccinyladenosine 3’5’-cyclic monophosphate: A cyclic monophosphate analog with different functional properties .
Uniqueness
2’-O-Methyladenosine 5’-monophosphate triethylammonium salt is unique due to its specific methylation and phosphorylation pattern, as well as the presence of the triethylammonium salt, which enhances its solubility and stability. These properties make it particularly useful in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C23H46N7O7P |
|---|---|
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium |
InChI |
InChI=1S/C11H16N5O7P.2C6H15N/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16;2*1-4-7(5-2)6-3/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20);2*4-6H2,1-3H3/t5-,7-,8-,11-;;/m1../s1 |
Clé InChI |
FHUDPJWVGJXUCX-LYYWGVPGSA-N |
SMILES isomérique |
CC[NH+](CC)CC.CC[NH+](CC)CC.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


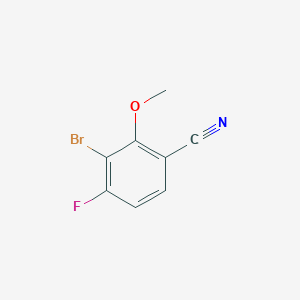
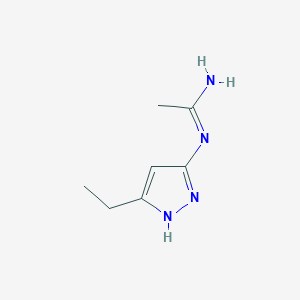
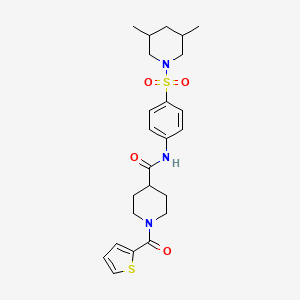
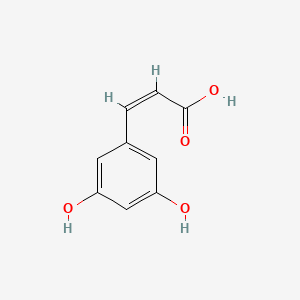

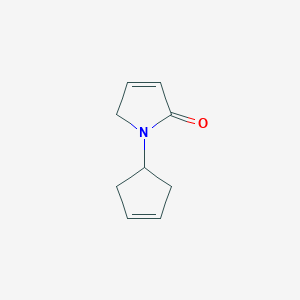

![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
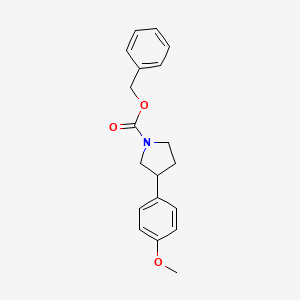
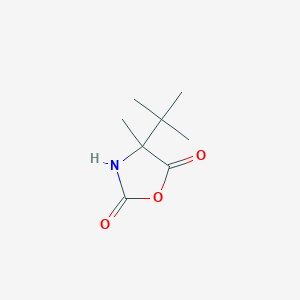
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
